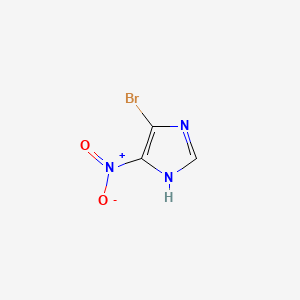

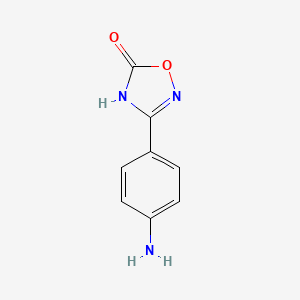

![molecular formula C12H10N4S B1384224 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 56156-23-1](/img/structure/B1384224.png)

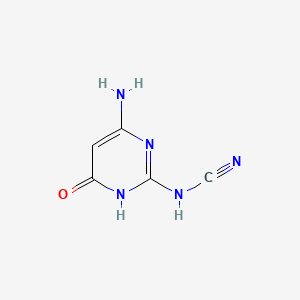

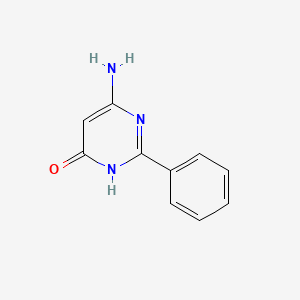

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Vue d'ensemble

Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have gained significant interest in medicinal chemistry . They are often used as scaffolds in the development of kinase inhibitors for the treatment of various diseases, including cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of an appropriate precursor with a suitable reagent . The exact method can vary depending on the specific substituents present on the pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine scaffold is a fused nitrogen-containing heterocycle . It is an isostere of the adenine ring of ATP, allowing molecules containing this scaffold to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines can vary widely depending on the specific substituents present on the scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazolo[3,4-d]pyrimidine compound can vary depending on its specific structure .Applications De Recherche Scientifique

Application in Cancer Treatment

- Specific Scientific Field: Cancer Treatment

- Summary of the Application: “1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” and its derivatives have been studied as potential inhibitors of CDK2, a protein that is a promising target for cancer treatment . These compounds have been designed and synthesized to target CDK2 and inhibit the growth of cancer cells .

- Methods of Application or Experimental Procedures: The compounds were synthesized and their growth inhibitory effects were tested on three cell lines . The most potent compounds were further investigated for their inhibitory activity against CDK2/cyclin A2 .

- Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Application in CDK2 Inhibition

- Specific Scientific Field: CDK2 Inhibition

- Summary of the Application: CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed .

- Methods of Application or Experimental Procedures: The compounds were synthesized and their growth inhibitory effects were tested on three cell lines . The most potent compounds were further investigated for their inhibitory activity against CDK2/cyclin A2 .

- Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Application as Xanthine Oxidase Inhibitor

- Specific Scientific Field: Biochemistry

- Summary of the Application: “1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” and its derivatives have been studied as potential inhibitors of Xanthine oxidase . Xanthine oxidase is an enzyme that plays a role in the metabolism of purines in the body, and its inhibition can decrease uric acid production .

- Methods of Application or Experimental Procedures: The compounds were synthesized and their inhibitory effects were tested on Xanthine oxidase .

- Results or Outcomes: The results of these studies are not specified in the source .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCUJURZNGAVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=S)N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333679 | |

| Record name | 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |

CAS RN |

56156-23-1 | |

| Record name | 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

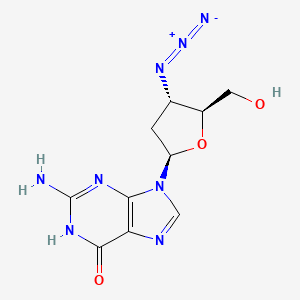

![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)